Acetimidoquinone

描述

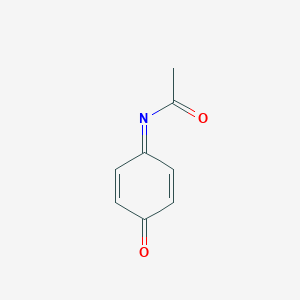

N-acetyl-1,4-benzoquinone imine is a quinone imine and a ketoimine. It is functionally related to a 1,4-benzoquinone imine.

Acetimidoquinone is a natural product found in Homo sapiens with data available.

作用机制

Target of Action

NAPQI, also known as N-acetyl-p-benzoquinone imine, is a toxic byproduct produced during the metabolism of the analgesic paracetamol (acetaminophen) . The primary targets of NAPQI are the liver cells, specifically the cellular proteins within these cells . It is also known to interact with critical proteins and cause increased susceptibility to oxidative stress .

Mode of Action

NAPQI interacts with its targets in the liver through a process of covalent binding . This interaction results in the depletion of glutathione, a critical antioxidant in the body, and causes damage to the liver cells . The mechanism by which toxicity results is complex, but it is believed to involve reaction between unconjugated NAPQI and critical proteins .

Biochemical Pathways

NAPQI is produced via the cytochrome P-450 pathway, specifically CYP3A4 and CYP2E1 . This pathway leads to the production of NAPQI, which is extremely toxic to liver tissue . When a toxic dose of paracetamol is ingested, the normal glucuronide pathway is saturated and large amounts of NAPQI are produced .

Pharmacokinetics

NAPQI is normally produced only in small amounts and is almost immediately detoxified in the liver . The minimum dosage at which paracetamol causes toxicity usually is 7.5 to 10g in the average person .

Result of Action

The result of NAPQI’s action is severe damage to the liver, which becomes apparent 3–4 days after ingestion and may result in death from fulminant liver failure several days after the overdose . NAPQI is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity .

Action Environment

The action of NAPQI can be influenced by environmental factors such as concurrent alcohol intake, which significantly lowers the thresholds for paracetamol toxicity . Chronic alcoholics may be more susceptible to adverse effects due to reduced glutathione levels . Other populations may experience effects at lower or higher dosages depending on differences in P-450 enzyme activity and other factors which affect the amount of NAPQI produced .

生化分析

Biochemical Properties

N-Acetyl-p-benzoquinone imine is metabolized via the cytochrome P-450 pathway, specifically CYP3A4 and CYP2E1, into a highly reactive and toxic compound . This compound is extremely toxic to liver tissue and is a strong biochemical oxidizer . It interacts with glutathione (GSH), a critical antioxidant in cells, to form a non-toxic conjugate that is excreted from the body .

Cellular Effects

N-Acetyl-p-benzoquinone imine has significant effects on various types of cells, particularly liver cells. It binds to proteins and subcellular structures, inducing rapid cell death and necrosis that can lead to liver failure . It disrupts the mitochondrial membrane potential in liver cells, thus preventing ATP synthesis by oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of N-Acetyl-p-benzoquinone imine involves its conversion into a highly reactive metabolite via the cytochrome P-450 pathway . This metabolite then reacts with glutathione, leading to the depletion of glutathione reserves in the liver . The toxicity of N-Acetyl-p-benzoquinone imine is believed to involve reaction between unconjugated N-Acetyl-p-benzoquinone imine and critical proteins, as well as increased susceptibility to oxidative stress caused by the depletion of glutathione .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-p-benzoquinone imine change over time. For instance, a mathematical model for acetaminophen transport and metabolism shows that liver damage caused by overdoses or chronic use of therapeutic doses can be studied over time .

Dosage Effects in Animal Models

In animal models, the effects of N-Acetyl-p-benzoquinone imine vary with different dosages. For example, a study showed that the extent of liver damage caused by overdoses or chronic use of therapeutic doses can be studied using a mathematical model .

Metabolic Pathways

N-Acetyl-p-benzoquinone imine is involved in the metabolic pathways of the analgesic paracetamol. It is produced via the cytochrome P-450 pathway and is then detoxified by conjugation with glutathione .

Transport and Distribution

The transport and distribution of N-Acetyl-p-benzoquinone imine within cells and tissues are complex. It is produced in the liver and then almost immediately detoxified . Under some conditions in which N-Acetyl-p-benzoquinone imine is not effectively detoxified, it causes severe damage to the liver .

Subcellular Localization

The subcellular localization of N-Acetyl-p-benzoquinone imine is primarily in the liver, where it is produced and detoxified . It can cause severe damage to the liver if it is not effectively detoxified .

生物活性

Acetimidoquinone, also known as N-acetyl-p-benzoquinone imine (NAPQI), is a significant metabolite of acetaminophen (paracetamol) and has garnered attention due to its biological activity and potential hepatotoxicity. This article delves into the biochemical mechanisms, toxicological effects, and relevant case studies associated with this compound.

This compound is classified as a secondary ketimine with the molecular formula and a molecular weight of approximately 149.147 g/mol. It is characterized by its weak basicity and participates in various enzymatic reactions within the human body, particularly in the metabolism of acetaminophen through cytochrome P450 enzymes, including CYP2E1, CYP1A2, CYP2D6, CYP3A4, and CYP2A6 .

This compound exerts its biological effects primarily through:

- Covalent Binding : It can bind covalently to cellular macromolecules, leading to cellular damage and necrosis, particularly in liver tissues .

- Glutathione Depletion : Under normal circumstances, NAPQI is detoxified by glutathione (GSH). However, in cases of overdose or GSH deficiency, NAPQI accumulates and reacts with cysteine residues in proteins, resulting in oxidative stress and cell death .

- Calcium Homeostasis Disruption : Studies indicate that NAPQI disrupts calcium homeostasis in hepatocytes by causing an elevation in cytosolic Ca²⁺ levels, which precedes cell death .

Toxicological Effects

The primary concern regarding this compound arises from its role as a hepatotoxin. The biological activity of this compound can lead to severe liver damage when acetaminophen is consumed in excessive amounts. The toxicity can be categorized into four stages:

- Initial Stage (12-24 hours) : Symptoms include nausea, vomiting, and anorexia.

- Second Stage (1-2 days) : Clinical improvement may occur; however, liver enzymes begin to rise.

- Third Stage (3-4 days) : Peak hepatotoxicity with centrilobular necrosis.

- Fourth Stage (5-7 days) : Recovery for mildly poisoned individuals; severe cases may progress to hepatic encephalopathy .

Case Study 1: Acetaminophen Overdose

A study involving patients with acetaminophen overdose highlighted the rapid conversion of acetaminophen to NAPQI. In patients with high levels of NAPQI due to overdose, liver function tests showed significant elevations in transaminases and bilirubin levels, correlating with the extent of liver injury .

Case Study 2: In Vitro Hepatotoxicity Assessment

Research utilizing an in vitro coculture model demonstrated that exposure to acetaminophen significantly increased the metabolic activity of CYP enzymes responsible for producing NAPQI. The study observed that higher concentrations of acetaminophen led to increased cytotoxicity and reduced cell viability in HepG2/C3A cells .

Research Findings

Recent findings have provided insights into the biological activity of this compound:

- Metabolism : Acetaminophen is metabolized predominantly through conjugation pathways; however, a minor fraction is converted to NAPQI via cytochrome P450 enzymes .

- Detoxification Pathways : Under normal conditions, GSH rapidly detoxifies NAPQI. However, depletion of GSH due to high doses of acetaminophen leads to increased toxicity as NAPQI interacts with cellular proteins .

- Oxidative Stress : The formation of reactive oxygen species (ROS) during the metabolism of NAPQI contributes to oxidative stress and subsequent cellular damage .

Summary Table of Biological Activity

| Biological Activity | Mechanism | Effects |

|---|---|---|

| Covalent Binding | Binds to proteins | Cellular necrosis |

| Glutathione Depletion | Accumulation due to detoxification failure | Oxidative stress |

| Calcium Disruption | Elevated cytosolic Ca²⁺ | Cell death |

科学研究应用

Acetimidoquinone, a compound with the chemical formula C8H7NO2, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, biochemistry, and materials science.

Chemical Properties and Structure

This compound is characterized by its quinone structure, which is known for its reactivity and ability to participate in redox reactions. The compound features an acetimido group that enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

This compound has shown promise as a precursor in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic aromatic substitution allows for the introduction of diverse functional groups, leading to the development of new drug candidates.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For instance, studies have demonstrated that certain this compound derivatives can inhibit the growth of breast and lung cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation.

| Compound | Activity | Target Cancer Cell Line |

|---|---|---|

| This compound Derivative A | IC50 = 5 µM | MCF-7 (Breast) |

| This compound Derivative B | IC50 = 10 µM | A549 (Lung) |

Biochemistry

In biochemistry, this compound serves as a useful tool for studying enzyme mechanisms and protein interactions. Its reactive nature allows it to form covalent bonds with amino acid residues, facilitating the investigation of active sites in enzymes.

Case Study: Enzyme Inhibition

this compound has been utilized to probe the active sites of various enzymes. For example, it has been shown to selectively modify cysteine residues in thiol-containing enzymes, providing insights into enzyme function and regulation.

| Enzyme | Modification Site | Effect |

|---|---|---|

| Glutathione S-transferase | Cys47 | Inhibition of activity |

| Aldose reductase | Cys298 | Altered substrate specificity |

Materials Science

The unique properties of this compound make it an attractive candidate for developing novel materials. Its ability to form conductive polymers through oxidative polymerization has implications for electronic applications.

Case Study: Conductive Polymers

Research has demonstrated that this compound can be polymerized to create conductive films suitable for use in organic electronics. These materials show promise in applications such as organic solar cells and sensors.

| Material | Conductivity (S/cm) | Application |

|---|---|---|

| This compound Polymer | 0.1 | Organic Solar Cells |

| This compound Composite | 0.05 | Sensors |

属性

IUPAC Name |

N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNSECGXFRDEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198756 | |

| Record name | Acetimidoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50700-49-7 | |

| Record name | N-Acetyl-p-benzoquinonimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50700-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetimidoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetimidoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETIMIDOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6S9BN13TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。